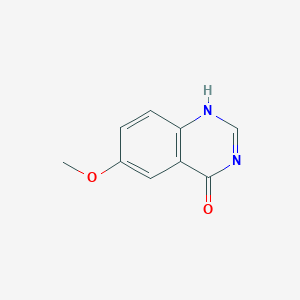

6-Methoxyquinazolin-4-OL

Description

Significance of Quinazoline (B50416) Derivatives in Medicinal Chemistry Research

The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) and a pyrimidine (B1678525) ring, represents a cornerstone in the field of medicinal chemistry. mdpi.comscialert.net Its structural framework is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets, making it a fertile ground for the discovery of novel therapeutic agents. nih.gov The versatility of the quinazoline nucleus lies in its amenability to substitution at multiple positions, which allows for the modulation of its physicochemical and pharmacological properties. mdpi.comresearchgate.net This adaptability has enabled the design and synthesis of a vast library of derivatives with a wide range of biological activities, solidifying the importance of the quinazoline scaffold in modern drug discovery and development. mdpi.comekb.eg

Overview of Broad Pharmacological Potential within Quinazoline Derivatives

Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as a versatile class of compounds with significant therapeutic potential. mdpi.comnih.govwisdomlib.org Extensive research has unveiled their efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. mdpi.commdpi.comnih.govnih.gov This wide-ranging bioactivity is attributed to the ability of the quinazoline core to mimic endogenous molecules and interact with key enzymes and receptors within the body. mdpi.commdpi.com The successful development of several quinazoline-based drugs for various diseases is a testament to their pharmacological importance. mdpi.comnih.gov

Table 1: Pharmacological Potential of Quinazoline Derivatives

| Pharmacological Activity | Research Findings |

| Anticancer | Quinazoline derivatives have emerged as potent anticancer agents, with several compounds approved for clinical use. ekb.egnih.gov Their primary mechanism of action often involves the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical for tumor growth and proliferation. mdpi.commdpi.com |

| Antimicrobial | The quinazoline scaffold has been a fruitful source of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.netijpsdronline.comnih.goveco-vector.com These derivatives can disrupt essential microbial processes, such as cell wall synthesis or DNA replication, leading to microbial cell death. nih.gov |

| Anti-inflammatory | Research has demonstrated the anti-inflammatory properties of quinazoline derivatives. mdpi.comrsc.orgrrmedicine.runih.govnih.govfabad.org.tr They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators, offering potential for the treatment of various inflammatory conditions. rsc.orgnih.gov |

| Anticonvulsant | Certain quinazoline derivatives have shown promise as anticonvulsant agents in preclinical studies. nih.govnih.govmdpi.comfarmaceut.orgacs.org Their mechanism of action is often linked to the modulation of neurotransmitter systems, such as the GABAergic system, which plays a crucial role in regulating neuronal excitability. nih.govmdpi.com |

Research Landscape of 6-Methoxyquinazolin-4-OL and its Analogues

Within the vast family of quinazolines, this compound has attracted attention as a key synthetic intermediate for the development of novel bioactive compounds. nih.gov The presence of the methoxy (B1213986) group at the 6-position and the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form) provides strategic points for chemical modification. nih.govarabjchem.org

Recent research has focused on synthesizing and evaluating the biological activities of various analogues of this compound. For example, studies have explored the synthesis of 4-anilinoquinazoline (B1210976) derivatives, where the hydroxyl group is replaced with a substituted aniline (B41778) moiety. tandfonline.comajol.info These modifications have led to the discovery of compounds with potent cytotoxic activities against cancer cell lines. ajol.info Furthermore, the synthesis of hybrid molecules incorporating the 6-methoxyquinazoline (B1601038) scaffold with other pharmacologically active motifs, such as triazoles, has yielded derivatives with promising antibacterial activity. researchgate.net The ongoing exploration of this compound and its analogues continues to expand the therapeutic potential of the quinazoline class of compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFVNLZQAOGUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444971 | |

| Record name | 6-METHOXYQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-64-7 | |

| Record name | 6-METHOXYQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxyquinazolin 4 Ol and Derivatives

Established Synthetic Pathways for Quinazolin-4-one Systems

The quinazolin-4-one core is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic protocols. thieme-connect.comijprajournal.com These methods often begin with derivatives of anthranilic acid and employ various reagents to construct the fused pyrimidine (B1678525) ring. arabjchem.org

Condensation Reactions in Quinazolinone Synthesis

Condensation reactions are fundamental to the formation of the quinazolinone skeleton. One of the most classical approaches involves the condensation of o-aminobenzamides with aldehydes, a versatile method that has been adapted and optimized over the years. rsc.org This reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization. rsc.org

Modern variations include three-component reactions, which enhance efficiency by combining multiple starting materials in a single step. For instance, a one-pot condensation of anthranilic acid, acetic anhydride (B1165640), and an amine can be effectively promoted by catalysts like titanium dioxide nanoparticles under solvent-free conditions. thieme-connect.com Another established route is the Niementowski reaction, which involves the thermal fusion of anthranilic acid analogs with amides. arabjchem.org Ultrasound-assisted condensation of o-aminobenzamides and aldehydes has also been shown to be a rapid and efficient method, proceeding at ambient temperature without the need for a metal catalyst. rsc.org

A plausible mechanism for the condensation-cyclization of o-aminobenzamide with an aldehyde involves the initial formation of an imine, followed by an intramolecular cyclization to an aminal intermediate, which then oxidizes to the final quinazolinone product. rsc.org

Cyclization Reactions in Quinazoline (B50416) Synthesis

The cyclization step is the key ring-forming process in quinazolinone synthesis. This can occur through various mechanisms, often dictated by the starting materials and reaction conditions. In many syntheses starting from ortho-substituted benzamides, an intramolecular nucleophilic cyclization is the final step to form the pyrimidine ring. nih.govacs.org For example, a transition-metal-free synthesis can be achieved through a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, which generates a diamide (B1670390) intermediate that subsequently cyclizes. nih.govacs.org

Copper-catalyzed methods are also prevalent, facilitating the cyclization through different pathways. One approach involves a one-pot condensation where ammonia (B1221849) serves as the amine source, leading to the formation of multiple C-N bonds. rsc.org Other copper-mediated routes utilize 2-halobenzamides, which react with various nitrogen sources, followed by intramolecular cyclization. acs.org Furthermore, oxidative cyclization strategies have been developed, such as an iron-catalyzed three-component radical cascade cyclization to access complex quinazolinone structures. bohrium.com

Specific Synthesis Routes to 6-Methoxyquinazolin-4-OL and Related Intermediates

The synthesis of this compound, while not as commonly documented as some other derivatives, can be achieved through logical, multi-step sequences that adapt established quinazoline chemistry. These routes typically involve the construction of a suitably substituted quinazoline precursor followed by functional group manipulations.

Multi-step Reaction Sequences for Quinazoline Scaffold Derivatization

The construction of the 6-methoxy-substituted quinazolinone core often starts from a correspondingly substituted anthranilic acid or a related aromatic precursor. A representative multi-step synthesis might begin with a compound like methyl 4-hydroxy-3-methoxybenzoate. atlantis-press.com This starting material can undergo a sequence of reactions including nitration, reduction of the nitro group to an amine, cyclization with a formylating agent (like formamide) to build the quinazolinone ring, and finally, chlorination to create a reactive intermediate. atlantis-press.comnih.gov

For example, the synthesis of Lapatinib (B449), a drug featuring a quinazoline core, involves the creation of a key intermediate from 2-amino-5-bromobenzoic acid through several chemical transformations. arabjchem.org Similarly, the synthesis of 4-chloro-7-methoxyquinazolin-6-yl acetate (B1210297), a close analog of a potential precursor to the title compound, is achieved by treating 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate with a chlorinating agent like phosphoryl chloride. arabjchem.orgnih.gov The synthesis of related pyrrolo- and piperidino-ethoxy quinazolines also relies on the initial construction of a 4-chloro-7-methoxyquinazolin-6-ol (B1592453) intermediate. arabjchem.org

Hydrolysis and Substitution Reactions in this compound Synthesis

Key transformations in the final steps of synthesizing this compound often involve hydrolysis and substitution reactions. The hydroxyl group at the 4-position is typically installed via hydrolysis of a 4-chloroquinazoline (B184009) intermediate. This nucleophilic substitution of chlorine is a common and efficient step.

The synthesis of 4-chloro-7-methoxyquinazolin-6-ol, a key intermediate for various derivatives, is accomplished by the hydrolysis of its acetate precursor, 4-chloro-7-methoxyquinazolin-6-yl acetate, using basic conditions with ammonia in methanol. arabjchem.org The resulting 4-chloro-6-hydroxy compound can then undergo further reactions. To obtain the final this compound, a route could involve the hydrolysis of a precursor like 4-chloro-6-methoxyquinazoline. This reaction replaces the chlorine atom at the 4-position with a hydroxyl group, yielding the target quinazolin-4-ol structure. The synthesis of various 4-arylamino-7-methoxyquinazolin-6-ol derivatives proceeds via the hydrolysis of an acetate group at the 6-position to yield the crucial 6-hydroxy intermediate, which is then further functionalized. ajol.info

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern organic synthesis emphasizes the development of environmentally benign and efficient methodologies. The synthesis of quinazolinones has benefited significantly from these advancements.

Green chemistry approaches often focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption. mdpi.com The use of nanocatalysts, such as TiO2 or copper-manganese (B8546573) spinel oxides, provides high catalytic activity and selectivity, often under milder conditions, and allows for easier catalyst recovery and reuse. thieme-connect.comnih.govtandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times and often improving yields for the preparation of quinazolinone derivatives. ijprajournal.commdpi.com For example, the microwave-promoted reaction of anthranilic acids, carboxylic acids, and amines provides efficient one-pot access to 2,3-disubstituted quinazolin-4-ones. ijprajournal.com Similarly, ultrasound irradiation has been employed to accelerate the condensation of o-aminobenzamides and aldehydes at room temperature, eliminating the need for metal catalysts and external heating. rsc.org

Furthermore, there is a growing interest in transition-metal-free reactions. nih.gov These protocols avoid the cost and potential toxicity of metal catalysts. mdpi.com Examples include iodine-catalyzed oxidative coupling reactions and base-promoted cyclizations, which offer sustainable alternatives for constructing the quinazolinone scaffold. nih.govmdpi.com

Multicomponent Reactions for Quinazoline Scaffold Construction

Multicomponent reactions (MCRs) have become a powerful tool for rapidly generating molecular complexity from simple starting materials in a single, efficient step. nih.govrsc.org These reactions are characterized by high atom economy and the ability to create diverse libraries of compounds by varying the initial building blocks. nih.govrsc.org

One prominent MCR is the Ugi four-component reaction (Ugi-4CR), which has been applied to the synthesis of polycyclic quinazolinones. nih.gov In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to construct the quinazoline system. nih.gov An alternative, unprecedented strategy employs cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization to yield the desired polycyclic quinazolinones. nih.gov For instance, Ugi adducts synthesized from components like o-bromobenzoic acids, o-cyanobenzaldehydes, and various isocyanides can undergo palladium-catalyzed intramolecular N-arylation to form the final products in moderate to good yields. acs.org

Researchers have also developed copper-catalyzed three-component reactions to assemble quinazolin-4(H)-imines from 2-cyanoarylboronic acids, cyanamides, and amines. researchgate.net These imines can then be hydrolyzed under one-pot conditions to yield the corresponding quinazolin-4(3H)-ones. researchgate.net Another MCR involves the reaction of aromatic aldehydes, 2-aminobenzimidazole, and dimedone to produce benzimidazo-quinazolinones, a process that can be facilitated by reusable solid acid catalysts under solvent-free conditions. openmedicinalchemistryjournal.com

The table below summarizes representative MCR approaches for quinazoline synthesis.

| MCR Type | Key Reactants | Catalyst/Conditions | Product Type |

| Ugi-4CR / Pd-Annulation | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Pd(OAc)₂, dppf, K₂CO₃, reflux | Polycyclic Quinazolinones |

| Ugi-4CR / Radical Cyclization | Ugi adducts with N-acylcyanamide moiety | AIBN, tributyltin hydride, reflux | Polycyclic Quinazolinones |

| Copper-Catalyzed 3-Component | 2-cyanoarylboronic acids, cyanamides, amines | Cu(OAc)₂, Na₂CO₃, 50°C | Quinazolin-4(H)-imines |

| Biginelli-like Reaction | Dimedones, aldehydes, urea/thiourea | [bmim]Br, silica (B1680970) sulfuric acid | Quinazoline-2,5-diones |

Application of Ionic Liquids in Quinazoline Synthesis

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable structures. mdpi.com In quinazoline synthesis, they offer green chemistry benefits, including catalyst reusability and, in some cases, enhanced reaction efficiency. rsc.orgtandfonline.com

ILs can function as dual solvent-catalysts. For example, 1-butyl-3-methylimidazolium acetate ([Bmim]Ac) effectively catalyzes the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide (CO₂) at atmospheric pressure. rsc.org The IL facilitates the reaction, and the product can be easily separated, allowing the ionic liquid to be reused multiple times without significant loss of activity. rsc.org The basicity of the ionic liquid is crucial; anions like hydroxide (B78521) ([OH]⁻) and acetate ([OAc]⁻) can activate the amino group of the starting material, which then reacts with CO₂. mdpi.com

Basic imidazolium-based ionic liquids, such as 1-propyl-3-alkylimidazolium hydroxide ([PRIm][OH]), can also act as surfactants in aqueous media. nih.gov This property allows them to form micelles that serve as "microreactors," solubilizing hydrophobic reactants and increasing the reaction rate for the condensation of 2-aminobenzonitrile (B23959) with carbonyl compounds. nih.gov Acidic ionic liquids have also been developed, serving as both an intrinsic catalyst and the reaction solvent, simplifying the workup process and reducing reaction times. rsc.org

Furthermore, ionic liquids have been immobilized on solid supports like nanoporous TiO₂, creating efficient and reusable heterogeneous catalysts for the synthesis of quinazolines and related structures under solvent-free conditions. tandfonline.com

Microwave-Assisted Synthesis of Quinazolines

Microwave irradiation has become a widely adopted technique in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and promote cleaner reactions compared to conventional heating methods. beilstein-journals.orgnih.gov This technology has been successfully applied to the synthesis of a wide array of quinazoline and quinazolinone derivatives. nih.govresearchgate.net

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride and aldehydes has been achieved in moderate to good yields using water as a solvent under microwave irradiation. researchgate.net This method offers a significant advantage over classical heating, which requires much longer reaction times. researchgate.net Similarly, a three-component condensation of aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole), and dimedone under microwave irradiation produces triazoloquinazolinones and benzimidazoquinazolinones in nearly quantitative yields within minutes. beilstein-journals.org

Microwave energy has also been used to improve existing protocols. For example, the reaction of 2-(aminoaryl)alkanone O-phenyl oximes with aldehydes, catalyzed by ZnCl₂, shows good to excellent yields (71–91%) under microwave heating. nih.gov Even solvent-free and transition-metal-free syntheses have been developed, such as the reaction of 2-aminophenyl carbonyl compounds with nitriles, catalyzed by a Lewis acid under microwave irradiation, to prepare 2,4-disubstituted quinazolines. nih.gov These examples highlight the broad applicability and efficiency of microwave-assisted synthesis in this field. bohrium.comrsc.org

The following table compares conventional heating with microwave-assisted synthesis for a selection of quinazoline preparations.

| Reaction Type | Conventional Heating | Microwave Irradiation |

| Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones | 3-6 hours (48-89% yield) researchgate.net | 10-20 minutes (66-97% yield) researchgate.net |

| Three-component synthesis of triazoloquinazolinones | Hours to days (lower yields) beilstein-journals.org | Few minutes (nearly quantitative yields) beilstein-journals.org |

| Synthesis of quinazolines from O-phenyl oximes | Longer reaction times nih.gov | Shorter reaction times (71-91% yields) nih.gov |

Oxidant-Free Strategies for Quinazolin-4(3H)-one Synthesis

Traditional methods for synthesizing quinazolin-4(3H)-ones often require an oxidation step, which can involve harsh reagents, high temperatures, and the need for protecting groups, especially for sensitive substrates like phenols. mdpi.comsemanticscholar.org To overcome these limitations, several oxidant-free strategies have been developed.

A notable example is a copper-catalyzed reaction involving 2-aminobenzamides, sulfonyl azides, and terminal alkynes. mdpi.comresearchgate.net This method proceeds under mild conditions by stirring the components at room temperature. mdpi.comsemanticscholar.org The reaction forms an N-sulfonylketenimine intermediate, which undergoes two nucleophilic additions, and the sulfonyl group is subsequently eliminated through aromatization, directly yielding phenolic quinazolin-4(3H)-ones without the need for an external oxidant. mdpi.comresearchgate.net This approach has been used to synthesize the natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one on a large scale. mdpi.comsemanticscholar.org

Another strategy involves the acid-promoted cyclocondensation and elimination of 2-amino-N-methoxybenzamides with aldehydes. rsc.org This metal-free and oxidant-free method provides a straightforward route to 2-substituted quinazolin-4(3H)-ones in good to excellent yields. rsc.org Electrochemical methods have also been developed, using anodic oxidation for C(sp³)-H amination and C-N cleavage in aqueous media, which avoids chemical oxidants entirely. bohrium.com These modern approaches provide milder and more functional-group-tolerant pathways to the quinazolinone core. researchgate.net

Optimization of Synthetic Conditions and Yield Enhancements

Optimizing reaction conditions is critical for maximizing yields and developing practical, efficient synthetic protocols. In the synthesis of quinazolines, this involves the careful selection of catalysts, solvents, reaction times, and energy sources.

For instance, in the synthesis of 2-aryl quinazolines from 2-aminobenzophenones and aromatic aldehydes, the use of CuFe₂O₄ nanoparticles as a reusable catalyst in aqueous media led to excellent yields (90–97%). mdpi.com The choice of catalyst is paramount; Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with primary amides delivered 2-substituted quinazolines in yields ranging from 58–81%. mdpi.com

Microwave-assisted synthesis consistently demonstrates significant yield enhancement and reduction in reaction times compared to conventional heating. nih.gov A protocol for synthesizing quinazoline derivatives that yielded 48-89% after 3-6 hours under conventional heating was improved to produce 66-97% yield in just 10-20 minutes with microwave irradiation. researchgate.net

In multicomponent reactions, optimization involves screening catalysts, bases, and solvents. The palladium-catalyzed synthesis of polycyclic quinazolinones from Ugi adducts was optimized by testing various palladium sources (Pd(OAc)₂, Pd₂(dba)₃), ligands (dppf, Xantphos), and bases (K₂CO₃, Cs₂CO₃), with the combination of Pd(OAc)₂, dppf, and K₂CO₃ in 1,4-dioxane (B91453) proving most effective. acs.org

Structure Activity Relationship Sar and Molecular Design Studies

Rational Drug Design Principles for Quinazoline (B50416) Derivatives

Rational drug design for quinazoline derivatives often leverages the scaffold's ability to act as a "hinge binder" in the ATP-binding pocket of protein kinases. mdpi.com This class of enzymes is a frequent target in cancer therapy, and many successful kinase inhibitors are based on the 4-aminoquinazoline core. nih.govmdpi.com Marketed anticancer drugs like gefitinib, erlotinib, and lapatinib (B449) feature this core structure. nih.govmdpi.com

The key principles for designing these derivatives often involve:

Scaffold Hopping: Utilizing the quinazoline core as a known pharmacophore to accommodate the hinge region of kinase targets. mdpi.com

Target-Specific Modifications: Introducing substituents that create specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site to enhance potency and selectivity. acs.orgbenthamdirect.com

Modulating Physicochemical Properties: Altering substituents to improve pharmacokinetic properties such as solubility, absorption, and metabolic stability. researchgate.netmdpi.com

For instance, in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a 4-phenoxy substitution on the quinazoline ring was chosen to maximize affinity and provide a favorable angle for accommodation within the gatekeeper area of the enzyme. mdpi.com Similarly, the development of dual inhibitors, which act on multiple targets like the Epidermal Growth factor Receptor (EGFR) and VEGFR-2, is a common strategy. mdpi.comwisdomlib.org

Elucidation of Structure-Activity Relationships for 6-Methoxyquinazolin-4-OL Analogues

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the ring system. nih.govresearchgate.netuob.edu.ly For analogues related to this compound, the methoxy (B1213986) group at the C-6 position plays a crucial role in modulating the compound's electronic and steric properties, which in turn influences its interaction with biological targets.

SAR studies have provided detailed insights into how different substituents affect the efficacy of quinazoline derivatives.

Substitutions at C-6 and C-7: Small, electron-donating groups at the 6- and 7-positions, such as methoxy groups, are often desirable for high potency, particularly in EGFR inhibitors. acs.org The 6,7-dimethoxy substitution pattern is a well-established feature for enhancing electronic density on the quinazoline core with minimal impact on molecular weight. mdpi.com For example, 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline was identified as an extremely potent inhibitor of EGFR's tyrosine kinase activity. acs.org

Substitutions at C-4: The 4-anilino (4-phenylamino) group is a critical pharmacophore for many kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, PDGFR, and FGFR. mdpi.comwisdomlib.org The nature of the substituent on this aniline (B41778) ring is a key determinant of activity. Meta-bromoaniline derivatives, for instance, showed higher antiproliferative activity than para-substituted ones in one study. mdpi.com

Substitutions at C-2: Introducing a methyl group at the C-2 position of the quinazoline ring has been shown to significantly improve the antitumor potency of 4-anilinoquinazolines. sci-hub.senih.gov

The following table summarizes the impact of various substituents on the activity of quinazoline derivatives based on selected studies.

| Position | Substituent | Effect on Biological Activity | Target/Model | Citation |

| C-6/C-7 | Methoxy groups (e.g., 6,7-dimethoxy) | Generally increases potency | EGFR Kinase | mdpi.comacs.org |

| C-4 | Anilino moiety | Essential for kinase inhibition | EGFR, VEGFR-2 | mdpi.comwisdomlib.org |

| C-2 | Methyl group | Can significantly improve antitumor potency | EGFR | sci-hub.senih.gov |

| C-6 | 3-aminopropanamide | Significantly improved potency of 4-anilinoquinazoline (B1210976) | H1975, HepG2, SMMC-7721 cell lines | sci-hub.se |

The specific placement of functional groups on the quinazoline ring can dramatically alter pharmacological activity. This concept of positional isomerism is a critical consideration in drug design. mdpi.com

In another example, a study of phenol-substituted anilinoquinazolines as RET kinase inhibitors found that a phenol (B47542) group at the meta position of the 4-anilino ring (compound 6) led to a significant gain in affinity, whereas the isomeric ortho (compound 5) and para (compound 7) phenols did not maintain the same level of activity. nih.gov This highlights how subtle changes in substituent position can have a profound impact on biological function.

Computational Approaches in Quinazoline Drug Discovery

In silico methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net Computational studies, including molecular docking and ADME prediction, have been widely applied to quinazoline derivatives. benthamdirect.comresearchgate.netijfmr.comfrontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.orgnih.gov This method provides valuable insights into the binding mode and affinity, helping to rationalize SAR data and guide the design of more potent inhibitors. ijfmr.comfrontiersin.org

For quinazoline derivatives, docking studies have been instrumental in:

Identifying Key Interactions: Revealing crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. benthamdirect.com For example, docking studies of quinazoline derivatives in the EGFR active site identified key interactions with residues like ASP831 and THR766. dergipark.org.tr

Validating Binding Modes: Confirming that designed compounds can fit successfully into the active site of a target kinase, often in a manner similar to known inhibitors or reference drugs. mdpi.comnih.gov

Screening Virtual Libraries: Virtually screening large databases of compounds to identify novel quinazoline-based hits with high predicted binding affinity for a specific target. nih.gov

These simulations are often followed by more computationally intensive molecular dynamics (MD) simulations to assess the conformational stability of the ligand-protein complex over time. benthamdirect.comnih.govrsc.org

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile: Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net Computational models can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics and avoid costly late-stage failures. mdpi.comscirp.org

In silico ADME predictions for quinazoline derivatives typically involve assessing:

Lipinski's Rule of Five: Evaluating properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. dergipark.org.trscirp.org

Gastrointestinal Absorption: Predicting the extent to which a compound will be absorbed from the gut. actascientific.com

Blood-Brain Barrier (BBB) Penetration: Assessing the likelihood of a compound crossing into the central nervous system. mdpi.com

Metabolism Prediction: Identifying potential interactions with metabolic enzymes like the cytochrome P450 (CYP) family, which can influence drug clearance and potential drug-drug interactions. mdpi.comactascientific.com

For example, an in silico study of 69 quinazoline candidates for EGFR inhibition showed that while one compound was the most potent inhibitor, it was not the most promising drug candidate because its high LogP value violated Lipinski's rules, suggesting potential issues with its pharmacokinetic profile. scirp.org Such studies underscore the importance of integrating ADME predictions into the design process to balance potency with drug-likeness. dergipark.org.tr

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and predicting the reactivity of molecular systems. researchgate.netphyschemres.orgscispace.com While specific comprehensive quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles and findings from studies on analogous quinazoline and quinazolinone derivatives provide significant insights into its probable electronic characteristics.

Theoretical studies on various quinazoline derivatives have been conducted to understand their structure-activity relationships, often in the context of their biological activities. nih.govtandfonline.com These studies typically involve the calculation of several quantum chemical descriptors that help in understanding the molecule's stability, reactivity, and potential interaction with biological targets.

Key Quantum Chemical Descriptors

The electronic and reactive properties of quinazoline derivatives are often analyzed using a set of calculated parameters:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in determining the electronic charge transfer within the molecule and its ability to interact with other species. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity and lower kinetic stability. physchemres.orgeurjchem.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions. researchgate.neteurjchem.com

Findings from Studies on Analogous Compounds

Research on various quinazolinone analogs has demonstrated the utility of these computational methods. For instance, DFT studies on certain quinazoline derivatives have been used to correlate their electronic properties with their observed biological activities, such as anticancer or antimicrobial effects. nih.govjst.go.jp The calculations often reveal that the quinazoline ring system and its substituents play a critical role in defining the molecule's electronic landscape.

For a series of synthesized quinazoline derivatives investigated as corrosion inhibitors, quantum chemical calculations showed a correlation between their molecular structures and their inhibitory efficiencies. physchemres.org The HOMO-LUMO energy gap and other descriptors were used to predict the adsorption and interaction of these molecules with metal surfaces.

The table below summarizes typical quantum chemical parameters that are calculated for quinazoline derivatives in such studies. Note that these are representative values and the actual values for this compound would require a specific computational study.

| Parameter | Description | General Significance for Quinazoline Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity and potential for charge transfer. eurjchem.com |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences solubility and non-bonding interactions. |

| Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. physchemres.org |

| Softness (σ) | Reciprocal of hardness. | A higher value indicates greater reactivity. physchemres.org |

| Electronegativity (χ) | Tendency to attract electrons. | Provides insight into the molecule's ability to accept electrons. physchemres.org |

While a dedicated computational analysis of this compound is needed for precise data, the established methodologies and general findings from the computational studies of its analogs provide a solid framework for understanding its electronic structure and reactivity. researchgate.netphyschemres.orgtandfonline.com These theoretical approaches are invaluable in the rational design of new quinazoline-based compounds with desired properties.

Pharmacological Research and Biological Evaluation

Investigation of Anticancer Activities

Derivatives of the 6-methoxyquinazolin-4-ol scaffold have demonstrated promising anticancer activity across a range of cancer cell lines. nih.govresearchgate.netnih.govnih.gov Modifications at various positions of the quinazoline (B50416) ring have led to the development of potent compounds with diverse mechanisms of action. nih.govnih.gov Research has shown that these derivatives can inhibit the growth of leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovaries, kidneys, prostate, and breast. nih.gov The anticancer potential of these compounds is largely attributed to their ability to interfere with key signaling pathways that are often dysregulated in cancer.

Kinase Inhibition Mechanisms of Action

The primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of various protein kinases. nih.govnih.gov These enzymes play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. By targeting these kinases, the quinazoline derivatives can disrupt the signaling cascades that drive tumor growth and progression.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime target for cancer therapy. nih.govnih.gov Numerous derivatives of this compound have been developed as potent EGFR inhibitors. nih.govfrontiersin.orgmdpi.com

One study focused on 6,7-disubstituted 4-anilino-quinazoline derivatives, with one compound showing significantly higher antiproliferative activity on several cancer cell lines compared to the reference drug gefitinib. nih.gov Another research effort synthesized macrocycles from 4-chloro-7-methoxyquinazolin-6-ol (B1592453), which demonstrated potent inhibition of wild-type EGFR. nih.gov Furthermore, a series of 6-arylureido-4-anilinoquinazoline derivatives were designed and evaluated, with most compounds targeting EGFR and showing good anti-proliferative activities. frontiersin.org A novel series of trimethoxy quinazolines also showed inhibitory activity against EGFR. mdpi.com

| Compound Type | Key Findings | Reference |

|---|---|---|

| 6,7-disubstituted 4-anilino-quinazoline derivative | Higher antiproliferative activity than gefitinib. | nih.gov |

| Macrocycles from 4-chloro-7-methoxyquinazolin-6-ol | Potent inhibition of wild-type EGFR. | nih.gov |

| 6-arylureido-4-anilinoquinazoline derivatives | Good anti-proliferative activities by targeting EGFR. | frontiersin.org |

| Trimethoxy quinazoline derivative (Compound 6) | IC50 of 106 nM against EGFR. | mdpi.com |

Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the ErbB family of tyrosine kinases and is a key driver in certain types of breast cancer. nih.govnih.gov Several this compound derivatives have been investigated as HER2 inhibitors.

Research into isoquinoline-tethered quinazoline derivatives has led to the discovery of compounds with enhanced HER2 inhibition over EGFR. nih.gov Additionally, a series of quinazolin-4(3H)-one derivatives were evaluated for their inhibitory activities against multiple tyrosine kinases, including HER2, with some compounds showing excellent inhibitory activity comparable to the positive control, lapatinib (B449). nih.gov

| Compound Series | Key Findings | IC50 (µM) | Reference |

|---|---|---|---|

| Isoquinoline-tethered quinazoline derivatives | Enhanced HER2 inhibition over EGFR. | Varies | nih.gov |

| Quinazolin-4(3H)-one derivative (Compound 3i) | Excellent inhibitory activity, similar to lapatinib. | 0.079 ± 0.015 | nih.gov |

Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.gov Inhibiting VEGFR is a key strategy in cancer therapy.

A series of 4-alkoxyquinazoline-based derivatives were designed and synthesized as VEGFR2 inhibitors, with one compound exhibiting potent inhibitory activities against both VEGFR2 tyrosine kinase and cell proliferation. nih.gov Another study on new trimethoxy quinazoline derivatives identified a compound with significant inhibitory activity for VEGFR2. mdpi.com Furthermore, certain quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against VEGFR2. nih.gov

| Compound Type | Target | Key Findings | IC50 | Reference |

|---|---|---|---|---|

| 4-alkoxyquinazoline-based derivative (Compound 3h) | VEGFR2 | Potent inhibitory activity. | 2.89 nM | nih.gov |

| Trimethoxy quinazoline derivative (Compound 6) | VEGFR2 | Significant inhibitory activity. | 98.1 nM | mdpi.com |

| Quinazolin-4(3H)-one derivatives | VEGFR2 | Comparable inhibitory activity to other kinases. | Varies | nih.gov |

Phosphoinositide 3-Kinase (PI3K) Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is involved in various cellular processes, including cell growth, proliferation, and survival, and is frequently mutated in cancer. nih.govlookchem.com

Researchers have designed and synthesized 4,6-disubstituted quinazoline derivatives as PI3K inhibitors, with some compounds showing substantial antiproliferative activity. nih.gov Another study focused on a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide derivatives, which displayed potent inhibitory activity against PI3Ks, particularly PI3Kα. nih.gov

| Compound Series | Key Findings | Reference |

|---|---|---|

| 4,6-disubstituted quinazoline derivatives | Substantial antiproliferative activity. | nih.gov |

| N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide derivatives | Potent inhibitory activity against PI3Ks, especially PI3Kα. | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the reactivation of tumor suppressor genes. mdpi.comnih.gov

The combination of a quinazoline scaffold with an HDAC inhibitor pharmacophore has been explored to create dual-acting anticancer agents. mdpi.com One such approach involved combining 4-anilinoquinazoline (B1210976) and hydroxamic acid to target both VEGFR and HDAC, with one compound identified as a potent inhibitor of both. mdpi.com Additionally, novel quinazoline-4-(3H)-one derivatives have been designed as selective HDAC6 inhibitors, with one compound proving to be the most potent and selective. nih.govnih.gov

| Compound Type | Target | Key Findings | IC50 | Reference |

|---|---|---|---|---|

| 4-anilinoquinazoline and hydroxamic acid hybrid | HDAC & VEGFR-2 | Potent dual inhibitor. | Nanomolar range | mdpi.com |

| Quinazoline-4-(3H)-one derivative (Compound 5b) | HDAC6 | Most potent and selective inhibitor in the series. | 150 nM | nih.govnih.gov |

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway, and their inhibition has emerged as a key strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms. researchgate.netnih.govmdpi.com While the broader class of quinazolinone derivatives has been investigated for PARP inhibitory activity, specific research detailing the direct inhibitory effects of this compound on PARP enzymes is not extensively available in the current scientific literature. nih.govresearchgate.net Studies have identified other substituted quinazolinones, such as 4-hydroxyquinazoline (B93491) and quinazoline-2,4(1H,3H)-dione derivatives, as potent PARP-1/2 inhibitors, but these investigations did not specifically report on the 6-methoxy substituted variant. nih.govnih.gov

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

The potential of quinazolinone derivatives as anticancer agents has been widely explored. escholarship.orgnih.govnih.govnih.gov Research into derivatives of this compound has included evaluations of their effects on the viability and proliferation of various cancer cell lines.

In one study, a derivative identified as 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (B32289) was isolated from the marine bacterium Streptomyces sp. CNQ-617. mdpi.com This compound was evaluated for its ability to decrease the viability of cancer cells. The study found that while it did demonstrate activity, its effect was less potent compared to another novel compound, actinoquinazolinone, isolated from the same source. mdpi.com Actinoquinazolinone, which also contains a 6-methoxyquinazolinone core, was further shown to suppress the invasion ability of AGS gastric cancer cells by inhibiting epithelial–mesenchymal transition (EMT) markers at a concentration of 5 µM. mdpi.com

Strategies for Addressing Drug Resistance Mechanisms

Drug resistance remains a significant hurdle in the efficacy of cancer chemotherapeutics. One strategy to overcome this involves developing agents that can bypass or counteract these resistance mechanisms. For instance, in the context of PARP inhibitors, research has focused on designing novel 4-hydroxyquinazoline derivatives that can enhance sensitivity in PARPi-resistant cells. mdpi.com These studies suggest that specific structural features can help overcome resistance, potentially through mechanisms like forming unique hydrogen bonds within the enzyme's active site. mdpi.com However, specific research focused on the role of this compound or its direct derivatives in addressing drug resistance mechanisms has not been detailed in the available literature.

Assessment of Antimicrobial Potency

The quinazolinone nucleus is a versatile scaffold that has been utilized in the development of new antimicrobial agents to combat the growing challenge of antibiotic-resistant bacteria. mdpi.comekb.egresearchgate.neteco-vector.com Derivatives of this compound have been synthesized and evaluated for their potency against a range of pathogenic microbes.

Antibacterial Spectrum and Efficacy Studies

Investigations into the antibacterial properties of 6-methoxyquinazolinone derivatives have revealed a spectrum of activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the quinazolinone ring play a crucial role in determining the potency and breadth of this activity. frontiersin.org

Activity against Gram-Positive Bacterial Strains

Derivatives of 6-methoxyquinazolinone have shown varied efficacy against several Gram-positive pathogens. A novel compound, actinoquinazolinone, which features the 6-methoxyquinazolinone core, exhibited weak inhibitory activity against Bacillus subtilis and Staphylococcus aureus, and moderate activity against Kocuria rhizophila. mdpi.com In other research, a series of 3-aryl-6,7-dimethoxyquinazolin-4-one compounds were synthesized and tested. When conjugated with silver nanoparticles, these derivatives showed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pyogenes and Bacillus cereus. semanticscholar.org

| Compound Derivative | Gram-Positive Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Actinoquinazolinone | Bacillus subtilis | Weak Inhibition | mdpi.com |

| Actinoquinazolinone | Staphylococcus aureus | Weak Inhibition | mdpi.com |

| Actinoquinazolinone | Kocuria rhizophila | Moderate Inhibition | mdpi.com |

| 3-aryl-6,7-dimethoxyquinazolin-4-one (conjugated with AgNPs) | Streptococcus pyogenes | Enhanced Activity | semanticscholar.org |

| 3-aryl-6,7-dimethoxyquinazolin-4-one (conjugated with AgNPs) | Bacillus cereus | Enhanced Activity | semanticscholar.org |

Activity against Gram-Negative Bacterial Strains

The efficacy of these compounds extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Studies on 3-aryl-6,7-dimethoxyquinazolin-4-one derivatives conjugated with silver nanoparticles demonstrated significant antibacterial activity against several Gram-negative pathogens. semanticscholar.org These included Escherichia coli K1, Klebsiella pneumoniae, and Pseudomonas aeruginosa. semanticscholar.org The conjugation with silver nanoparticles was noted to enhance the bactericidal effect of the quinazolinone compounds. semanticscholar.org

| Compound Derivative | Gram-Negative Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 3-aryl-6,7-dimethoxyquinazolin-4-one (conjugated with AgNPs) | Escherichia coli K1 | Enhanced Activity | semanticscholar.org |

| 3-aryl-6,7-dimethoxyquinazolin-4-one (conjugated with AgNPs) | Klebsiella pneumoniae | Enhanced Activity | semanticscholar.org |

| 3-aryl-6,7-dimethoxyquinazolin-4-one (conjugated with AgNPs) | Pseudomonas aeruginosa | Enhanced Activity | semanticscholar.org |

Research on Multidrug-Resistant Bacterial Strains (e.g., Mycobacterium tuberculosis)

The quinazolinone class of compounds has been a subject of interest in the search for new antibacterial agents, particularly against multidrug-resistant (MDR) strains of bacteria like Mycobacterium tuberculosis, the causative agent of tuberculosis. Research into various substituted quinazolinones has shown promising antitubercular activity. For instance, studies on 4-anilinoquinazoline derivatives have demonstrated inhibitory effects against M. tuberculosis. nih.gov However, specific studies detailing the efficacy and mechanism of action of this compound against MDR Mycobacterium tuberculosis are not available in the current body of scientific literature.

Antifungal Efficacy and Mechanism Investigations

Numerous quinazolinone derivatives have been synthesized and evaluated for their antifungal properties against a variety of pathogenic fungi. These investigations have, in some cases, included explorations into their mechanisms of action, which can involve the disruption of fungal cell wall synthesis or other vital cellular processes. Despite the broad interest in the antifungal potential of this class of compounds, specific data on the antifungal efficacy of this compound, including the fungal strains it may be active against and its mechanism of action, remain uncharacterized in published studies.

Antiviral Activity Assessments

The emergence of viral diseases has spurred research into novel antiviral agents, and the quinazolinone scaffold has been explored in this context. For example, certain 4-anilino-6-aminoquinazoline derivatives have been identified as potential inhibitors of coronaviruses such as MERS-CoV. Another compound, 2-Methylquinazolin-4(3H)-one, has been investigated for its activity against the influenza A virus. Nevertheless, there is a lack of specific research assessing the antiviral activity of this compound against any particular virus.

Antiparasitic Research (e.g., Antimalarial, Antileishmanial)

The development of new antiparasitic drugs is a global health priority. Within the quinazoline chemical family, certain derivatives have shown potential in this area. For example, 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity. researchgate.net Similarly, other quinazoline derivatives have been investigated for their potential against Leishmania, the parasite responsible for leishmaniasis. However, dedicated research on the antimalarial or antileishmanial properties of this compound has not been reported in the available literature.

Molecular Mechanisms of Antimicrobial Action

Understanding the molecular mechanisms by which antimicrobial compounds exert their effects is crucial for drug development. For the broader class of quinazolinones, proposed mechanisms of antimicrobial action include the inhibition of key bacterial enzymes such as DNA gyrase and penicillin-binding proteins. These actions disrupt essential cellular processes, leading to bacterial cell death. While these mechanisms are plausible for quinazolinone derivatives in general, the specific molecular targets and mechanisms of action for this compound have not been elucidated in scientific studies.

Exploration of Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is an active area of research. Quinazolinone derivatives have been reported to possess anti-inflammatory properties. For instance, studies on 3-Amino 6-Methoxyl 2-methyl quinazolin-4(3H)-one have indicated potential anti-inflammatory activity. However, specific investigations into the anti-inflammatory effects of this compound are absent from the scientific literature.

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory action of a compound is often mediated through its ability to modulate specific inflammatory pathways and the production of inflammatory mediators. Key pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are common targets for anti-inflammatory drugs. While other methoxy-substituted compounds have been studied for their ability to modulate these pathways, there is no available research detailing how this compound might influence these or other inflammatory mediators and pathways.

Studies on Other Noteworthy Biological Activities

Immunomodulatory Research (e.g., Toll-Like Receptor 9 Antagonism)

While specific immunomodulatory research focusing solely on this compound, particularly concerning Toll-Like Receptor 9 (TLR9) antagonism, is not extensively detailed in publicly available literature, the broader class of quinazoline derivatives has been a significant focus of investigation for developing potent and selective TLR9 antagonists. researchgate.netpatsnap.com Toll-like receptors are crucial components of the innate immune system, and aberrant activation of TLR9 is implicated in various autoimmune diseases and inflammatory conditions. google.com Consequently, the development of TLR9 antagonists is a key therapeutic strategy. patsnap.com

The quinazoline scaffold has been identified as a promising chemical framework for the design of such antagonists. researchgate.netpatsnap.com Research has demonstrated that modifications to the substitution patterns on the quinazoline ring system can lead to compounds with high inhibitory potency against TLR9. researchgate.net These structure-activity relationship (SAR) studies are crucial in optimizing the efficacy and selectivity of these potential therapeutic agents.

Several studies have highlighted the potential of quinazoline-based compounds to act as effective TLR9 inhibitors. For instance, an activity-guided approach in the development of quinazoline derivatives has yielded highly potent inhibitors with IC50 values below 50 nM and significant selectivity against other related receptors like TLR7. patsnap.com Preclinical data for some quinazoline-based derivatives have shown inhibition of TLR9-induced cytokine production at nanomolar concentrations in human peripheral blood mononuclear cells (PBMCs) and reporter cell assays. patsnap.com

The general mechanism of action for these antagonists involves blocking the signaling cascade initiated by the activation of TLR9. google.com TLR9, located in the endosomes of immune cells like plasmacytoid dendritic cells and B cells, recognizes unmethylated CpG motifs present in bacterial and viral DNA. patsnap.com Upon activation, it triggers a signaling pathway leading to the production of pro-inflammatory cytokines and type I interferons. patsnap.comgoogle.com Quinazoline-based antagonists can interfere with this process, thereby mitigating the inflammatory response. patsnap.comgoogle.com

The following table summarizes the activity of representative quinazoline derivatives as TLR9 antagonists, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Target | Activity | Selectivity |

| Quinazoline Derivatives | TLR9 | IC50 < 50 nM | High selectivity against TLR7 |

| Benzoxazole Derivatives | TLR9 | IC50 30-100 nM | Excellent selectivity |

This table presents generalized findings for classes of compounds based on the quinazoline scaffold, as specific data for this compound was not available in the provided search results.

Further research into specific derivatives like this compound is warranted to determine their precise immunomodulatory profile and potential as TLR9 antagonists. The existing body of research on the broader quinazoline family, however, strongly supports the continued exploration of these compounds for the treatment of autoimmune and inflammatory diseases. researchgate.netpatsnap.com

Preclinical Research and Therapeutic Development Perspectives

In Vivo Efficacy Studies of 6-Methoxyquinazolin-4-OL Derivatives

Derivatives of this compound have demonstrated notable efficacy in various in vivo models, particularly in the realm of oncology. These studies underscore the therapeutic potential of this chemical scaffold.

One area of significant interest is the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis. mdpi.com For instance, a novel series of 4-anilino-quinazoline derivatives was synthesized and evaluated for their antitumor activities. In this series, compound 6 (Figure 5 in the source) exhibited remarkable inhibitory activity against both EGFR and VEGFR2. mdpi.com In vivo xenograft models using B16 melanoma showed that this compound inhibited tumor growth by 64.04%, a twofold increase compared to the reference drug sorafenib (B1663141) (31.25%). mdpi.com

Another study focused on creating dual-targeted inhibitors for poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), both implicated in breast cancer. researchgate.net The optimized compound, 19d , demonstrated significant antitumor activity in both MDA-MB-468 and MCF-7 breast cancer xenograft models in mice, without observable toxicity or loss of body weight. researchgate.net This highlights the potential of co-targeting multiple pathways to achieve a synergistic therapeutic effect.

Furthermore, derivatives of 6-methoxyquinazoline (B1601038) have been investigated for their ability to overcome drug resistance. For example, new lapatinib (B449) derivatives bearing a 6-(nitroimidazole-1H-alkyloxyl) moiety linked to the 4-anilinoquinazoline (B1210976) core were designed to selectively inhibit EGFR and HER2. nih.gov This strategic design aims to address the challenge of resistance that often develops with existing cancer therapies.

The table below summarizes key in vivo efficacy data for selected this compound derivatives:

| Compound | Target(s) | In Vivo Model | Key Finding |

| Compound 6 mdpi.com | EGFR, VEGFR2 | B16 melanoma xenograft | 64.04% tumor growth inhibition, twofold higher than sorafenib. mdpi.com |

| Compound 19d researchgate.net | PARP1, BRD4 | MDA-MB-468 and MCF-7 breast cancer xenografts | Significant antitumor activity without apparent toxicity. researchgate.net |

| Lapatinib derivatives nih.gov | EGFR, HER2 | Not specified in abstract | Designed to selectively inhibit EGFR and HER2 to combat drug resistance. nih.gov |

Toxicological Research and Safety Profile Evaluation

The safety profile of any potential drug candidate is as crucial as its efficacy. Toxicological studies on this compound derivatives have been a key component of their preclinical evaluation.

In vitro cytotoxicity assays are often the first step in assessing the safety of new compounds. For example, a series of 2-arylquinazoline analogues were evaluated for their cytotoxicity against human THP-1 and A549 cell lines. nih.gov The results were promising, with the compounds showing negligible effects on cell survival at concentrations where they exhibited a synergistic effect with the antibiotic ciprofloxacin. nih.gov This suggests a favorable in vitro safety profile, warranting further investigation in animal models.

A study on a hydroxylamine-based EGFR inhibitor, compound 9 , included a comprehensive in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. acs.org The compound was found to be negative in the Ames test up to 50 μM, indicating a low potential for mutagenicity. acs.org In vivo pharmacokinetic studies in rats and mice also showed excellent unbound brain penetration, which is a desirable characteristic for treating brain metastases. acs.org

Similarly, the dual PARP1 and BRD4 inhibitor, 19d , was evaluated for its pharmacokinetic profile in Sprague-Dawley rats. researchgate.net The results, combined with the lack of apparent toxicity in xenograft models, suggest a promising safety profile for this compound. researchgate.net

It is important to note that while some derivatives show low toxicity, general handling precautions for this compound indicate that it can be harmful if inhaled, in contact with skin, or swallowed. chemsrc.com

The following table outlines some of the toxicological and safety findings for derivatives of this compound:

| Compound/Derivative | Study Type | Key Finding |

| 2-Arylquinazoline analogues nih.gov | In vitro cytotoxicity | Negligible effect on THP-1 and A549 cell survival at active concentrations. nih.gov |

| Compound 9 acs.org | In vitro ADMET | Negative Ames test up to 50 μM; excellent unbound brain penetration. acs.org |

| Compound 19d researchgate.net | In vivo pharmacokinetics and toxicity | Good pharmacokinetic profile and no apparent toxicity in xenograft models. researchgate.net |

| This compound chemsrc.com | General Safety | Harmful by inhalation, in contact with skin, and if swallowed. chemsrc.com |

Development of Hybrid Molecules and Prodrugs

To enhance the therapeutic potential and overcome limitations of single-target drugs, researchers are increasingly focusing on the development of hybrid molecules and prodrugs based on the this compound scaffold.

Hybrid molecules are designed by combining two or more pharmacophores to create a single molecule with multiple biological activities. nih.gov This approach can lead to improved potency and the ability to target multiple disease pathways simultaneously. For instance, quinazoline-triazole hybrids have been synthesized and evaluated for their biological activities. arabjchem.orgresearchgate.net One study described the synthesis of 6-methoxyquinazoline-triazole hybrid derivatives and screened them for antibacterial activity. researchgate.net Another example involves the creation of quinazolin-4-ones linked to 1,2,3-triazoles, which were identified as inhibitors of a bisphosphonate transcriptional factor. researchgate.net

Prodrugs are inactive or less active precursors that are converted into the active drug in the body through enzymatic or chemical reactions. google.com This strategy can improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. google.com The development of prodrugs of amino quinazoline (B50416) kinase inhibitors is an active area of research. google.comepo.org For example, a patent describes the formation of prodrugs of quinazoline compounds to potentially improve their therapeutic application. google.com

The design of these advanced drug forms often involves sophisticated chemical synthesis. For example, the synthesis of quinazoline-triazole hybrids can be achieved through "click chemistry," a set of powerful and reliable reactions for joining small molecular units. researchgate.netresearchgate.net

The table below provides examples of hybrid molecules and prodrug strategies involving the quinazoline scaffold:

| Strategy | Example | Rationale |

| Hybrid Molecules | Quinazoline-triazole hybrids arabjchem.orgresearchgate.netresearchgate.net | Combine the biological activities of both quinazoline and triazole moieties to create novel therapeutic agents. nih.gov |

| Prodrugs | Amino quinazoline kinase inhibitor prodrugs google.comepo.org | Improve physicochemical, biopharmaceutical, or pharmacokinetic properties of the parent drug. google.com |

Future Directions in Quinazoline-Based Drug Discovery

The quinazoline scaffold continues to be a fertile ground for drug discovery, with several promising future directions. mdpi.commdpi.com The development of target-specific drugs that address key stages of disease progression, particularly in cancer, remains a major focus. mdpi.com

One key area of future research is the development of multi-target drugs. mdpi.com The complexity of diseases like cancer and Alzheimer's disease often requires hitting multiple biological targets to achieve effective treatment. mdpi.com The quinazoline scaffold is well-suited for the design of such multifunctional agents. mdpi.comnih.gov

Another important direction is the continued exploration of novel hybrid molecules. nih.gov By combining the quinazoline core with other pharmacologically active moieties, it is possible to create new chemical entities with unique and improved therapeutic profiles. nih.govresearchgate.net

Furthermore, overcoming drug resistance is a critical challenge in modern medicine. imrpress.com Future research will likely focus on designing quinazoline derivatives that can circumvent known resistance mechanisms, such as mutations in drug targets. mdpi.comnih.gov

Finally, the application of in silico methods, such as molecular docking and virtual screening, will continue to play a crucial role in the rational design of new quinazoline-based drugs. researchgate.net These computational tools can help to identify promising lead compounds and optimize their interactions with biological targets, thereby accelerating the drug discovery process.

Q & A

Q. What strategies address low bioavailability in preclinical models?

- Methodology :

- Prodrug design : Synthesize acetylated or PEGylated derivatives to enhance solubility.

- Nanocarrier encapsulation : Use liposomal formulations to improve plasma half-life in rodent pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.